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molecular formula C12H7ClN2 B3328448 2-(4-Chloropyridin-2-yl)benzonitrile CAS No. 463334-87-4

2-(4-Chloropyridin-2-yl)benzonitrile

Cat. No. B3328448
M. Wt: 214.65 g/mol
InChI Key: UWHTUUUOUGWQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030128B2

Procedure details

A suspension of 2,4-dichloropyridine hydrochloride (prepared according to Effenberger et al. in Chem. Ber., 1992, 125, 1131) (1.24 g, 6.75 mmol), 2-cyanophenylboronic acid (0.97 g, 0.98 mmol) and potassium carbonate (2.84 g, 20.5 mmol) in tetrahydrofuran (23 ml) and water (11 ml) was degassed with nitrogen for 15 min. Tetrakis(triphenylphosphine)-palladium(0) (382 mg, 0.3 mmol) was then added and the mixture heated at reflux for 3 h then cooled to ambient temperature. The tetrahydrofuran layer was removed and the aqueous layer extracted with ethyl acetate. The organics were combined, dried over magnesium sulfate, filtered and adsorbed onto silica. Purification by chromatography on silica gel eluting with isohexane on a gradient of ethyl acetate (10-50%) gave an oil. Trituration with diethyl ether afforded 2-(4-chloropyridin-2-yl)benzonitrile (122 mg) as a white solid: δH (400 MHz, CDCl3) 7.39 (1H, dd, J 5.3 and 1.8), 7.53-7.57 (1H, m), 7.69-7.73 (1H, m), 7.76-7.84 (3H, m), 8.68 (1H, d, J 4.7); m/z (ES+) 215, 217 (M++H).
Name
2,4-dichloropyridine hydrochloride
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
382 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][N:4]=1.[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1B(O)O)#[N:11].C(=O)([O-])[O-].[K+].[K+].C(OCC)C>O1CCCC1.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:10]#[N:11])[CH:8]=1 |f:0.1,3.4.5,9.10.11.12.13|

Inputs

Step One
Name
2,4-dichloropyridine hydrochloride
Quantity
1.24 g
Type
reactant
Smiles
Cl.ClC1=NC=CC(=C1)Cl
Name
Quantity
0.97 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)B(O)O
Name
Quantity
2.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
23 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
382 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel eluting with isohexane on a gradient of ethyl acetate (10-50%)
CUSTOM
Type
CUSTOM
Details
gave an oil

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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